4-tert-Butylstyrene
Overview
Description
4-tert-Butylstyrene, also known as 1-tert-Butyl-4-vinylbenzene, is an organic compound with the molecular formula C12H16. It is a derivative of styrene where a tert-butyl group is attached to the para position of the benzene ring. This compound is primarily used in the production of polymers and copolymers due to its unique chemical properties.
Mechanism of Action
Target of Action
4-tert-Butylstyrene is a chemical compound with the linear formula (CH3)3CC6H4CH=CH2
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in the dark and protect it from heat . It is also incompatible with heat, light, free radical initiators, and UV radiation .
Biochemical Analysis
Biochemical Properties
It is known that 4-tert-Butylstyrene is a monofunctional compound, meaning it can act as a chain stopper or endcapper in polymer science .
Cellular Effects
Safety data sheets indicate that it may cause skin and eye irritation, and it may be harmful if inhaled .
Molecular Mechanism
It is known to participate in anionic copolymerization reactions
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a cool, well-ventilated place .
Metabolic Pathways
It is known that this compound is not miscible in water .
Transport and Distribution
It is known that this compound is not miscible in water , suggesting that it may require specific transporters or binding proteins to move within aqueous cellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butylstyrene can be synthesized through various methods. One common method involves the alkylation of styrene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, this compound is produced by the dehydrogenation of 4-tert-butylphenethyl alcohol. This process involves heating the alcohol in the presence of a dehydrogenation catalyst, such as copper chromite, at elevated temperatures. The reaction yields this compound along with hydrogen gas as a byproduct.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-tert-butylbenzaldehyde or 4-tert-butylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 4-tert-butylethylbenzene using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to products such as this compound sulfonic acid when reacted with sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid for sulfonation reactions.
Major Products:
Oxidation: 4-tert-butylbenzaldehyde, 4-tert-butylbenzoic acid.
Reduction: 4-tert-butylethylbenzene.
Substitution: this compound sulfonic acid.
Scientific Research Applications
4-tert-Butylstyrene is utilized in various scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are employed in the production of plastics, resins, and coatings.
Biology: The compound is used in the study of polymer-based drug delivery systems due to its ability to form stable and biocompatible polymers.
Medicine: Research is ongoing into its potential use in creating biocompatible materials for medical implants and devices.
Industry: this compound is used in the manufacture of specialty chemicals, adhesives, and sealants due to its chemical stability and resistance to degradation.
Comparison with Similar Compounds
Styrene: The parent compound of 4-tert-Butylstyrene, used extensively in the production of polystyrene.
4-Methylstyrene: Similar in structure but with a methyl group instead of a tert-butyl group.
4-Methoxystyrene: Contains a methoxy group at the para position instead of a tert-butyl group.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and enhances the thermal stability of the resulting polymers. This makes it particularly valuable in applications requiring materials that can withstand high temperatures and harsh chemical environments.
Properties
IUPAC Name |
1-tert-butyl-4-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDJMOONZLUIMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26009-55-2 | |
Record name | Poly(4-tert-butylstyrene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26009-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0022305 | |
Record name | 4-tert-Butylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Benzene, 1-(1,1-dimethylethyl)-4-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-tert-Butylstyrene | |
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CAS No. |
1746-23-2 | |
Record name | 4-tert-Butylstyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1746-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butylstyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(1,1-dimethylethyl)-4-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-tert-Butylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tert-butylstyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.570 | |
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Record name | 4-TERT-BUTYLSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PCT9CBW0V | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-tert-butylstyrene has a molecular formula of C12H16 and a molecular weight of 160.26 g/mol.
A: Several studies utilize techniques like FTIR [, , , , ], 1H-NMR [, ], and 13C-NMR [] to analyze the structure of this compound and its copolymers. These techniques confirm the presence of specific functional groups and provide insights into the polymer structure.
A: Research demonstrates that the hydrophobic nature of this compound-containing polymers, like LC-1, enables effective adsorption of chlorinated VOCs even under humid conditions. The breakthrough time for these VOCs remains largely unaffected at relative humidity values up to 50%, and only decreases minimally even at 90% relative humidity []. This highlights the potential of these polymers for VOC removal from humid gas streams.
A: Yes, this compound has been used as a building block for soluble polymer supports in homogeneous catalysis [, ]. For instance, incorporating a 4-dimethylaminopyridine (DMAP) derivative onto poly(this compound) creates a recyclable organocatalyst for acylation reactions [].
A: Research has shown that the Taft (polar) constant of para-substituents on styrene derivatives impacts the rate of dehydrogenation during platinum nanoparticle synthesis. This leads to variations in nanoparticle core size []. Additionally, the Hammett constant of the para-substituent influences the photoluminescence properties, with a higher constant corresponding to a blue shift in emission [].
A: Coarse-grained models can effectively simulate large-scale polymer behavior while preserving essential atomistic details. In the case of poly(this compound) (PtBS), an additional coarse-grained bead represents the tert-butyl group []. This allows for accurate modeling of PtBS dynamics, considering the influence of its bulky side chains.
A: The bulky tert-butyl group significantly impacts the miscibility and phase behavior of poly(this compound) compared to polystyrene. For example, blends of poly(this compound) with poly(methyl methacrylate) exhibit a larger Flory-Huggins interaction parameter (χ) and stronger temperature dependence than polystyrene-b-PMMA [, ]. This difference arises from the increased steric hindrance and altered interactions caused by the tert-butyl group.
A: Studies demonstrate that poly(this compound) exhibits a more pronounced Tg confinement effect than polystyrene []. This is attributed to the weaker interaction between poly(this compound) and the substrate, leading to a greater influence of the free surface on Tg. Additionally, the larger size of the tert-butyl group likely contributes to the increased sensitivity of Tg to confinement.
A: While this compound-based polymers demonstrate high oil absorbency, they may lack sufficient gel strength for complete removal from oil. To address this, researchers have explored incorporating reinforcements like fibers, sponges, or fabrics []. This composite approach enhances the structural integrity of the swollen absorbent, facilitating easier removal.
A: While the research focuses on the synthesis and oil sorption properties of EPDM/4-tert-butylstyrene copolymers [], it lacks information about their environmental impact and degradation. Further research is needed to evaluate their potential environmental risks and explore sustainable disposal or recycling options.
A: Yes, alternatives like polyisobutylene (PIB) have been explored as soluble supports for phosphine-ligated palladium catalysts used in aryl amination reactions []. Comparing poly(4-alkylstyrene) and PIB-bound ligands reveals similar catalytic activity and low palladium leaching, highlighting PIB as a potential alternative for specific applications [].
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